molecular formula C24H27N3O2 B2555003 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 1235009-45-6

2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2555003
CAS No.: 1235009-45-6
M. Wt: 389.499
InChI Key: FCCGHAQWNDDNLH-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.499. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Design

  • Compounds with naphthamide and pyridinyl piperidinyl motifs have been synthesized and evaluated for their potential in biomedical applications, such as selective estrogen receptor modulators (SERMs) for treating conditions like breast cancer, and as ligands for imaging and therapeutic targets including dopamine receptors and glycine transporters (Yadav et al., 2011); (Berardi et al., 2005); (Takahashi et al., 2014).

Mechanistic Insights and Chemical Properties

  • Studies have focused on understanding the molecular structure, synthesis routes, and chemical reactions of related naphthamide compounds, providing insights into the design of more effective and selective agents for various receptors and targets. This includes investigations into the binding affinities, selectivity profiles, and structural analyses to optimize these compounds for specific biomedical applications (Mokhtary & Mogharab Torabi, 2017).

Bioevaluation and Therapeutic Potential

  • The derivatives have been bioevaluated for their therapeutic potentials, such as in cancer therapy and as modulators of receptor activities. This research demonstrates the potential utility of these compounds in developing new therapeutic agents (Carato et al., 2007).

Photophysical Properties and Applications

  • Some studies explore the photophysical properties of related compounds, examining their potential as fluorescent probes or in materials science for their unique optical characteristics. This includes their use in photopolymerization processes and as components in electronic and photonic devices (Yang et al., 2018).

Molecular Docking and Computational Studies

  • Computational and docking studies have been employed to predict the interaction of these compounds with biological targets, aiding in the design of molecules with improved efficacy and specificity for therapeutic and diagnostic purposes (V. & C., 2021).

Properties

IUPAC Name

2-ethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-2-29-21-11-10-19-7-3-4-8-20(19)23(21)24(28)26-17-18-12-15-27(16-13-18)22-9-5-6-14-25-22/h3-11,14,18H,2,12-13,15-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCGHAQWNDDNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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